2-(1,3-dimethyl-2,4,6-trioxo-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)-N-(4-ethylphenyl)acetamide
Description
2-(1,3-Dimethyl-2,4,6-trioxo-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)-N-(4-ethylphenyl)acetamide is a pyrrolo[2,3-d]pyrimidine derivative characterized by:
- A bicyclic pyrrolo-pyrimidine core with 1,3-dimethyl and trioxo substituents.
- An acetamide side chain attached to a 4-ethylphenyl group.
Properties
Molecular Formula |
C18H20N4O4 |
|---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
2-(1,3-dimethyl-2,4,6-trioxo-5,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)-N-(4-ethylphenyl)acetamide |
InChI |
InChI=1S/C18H20N4O4/c1-4-10-5-7-11(8-6-10)19-13(23)9-12-14-15(20-16(12)24)21(2)18(26)22(3)17(14)25/h5-8,12H,4,9H2,1-3H3,(H,19,23)(H,20,24) |
InChI Key |
BJKTZXZWQIKSGV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CC2C3=C(NC2=O)N(C(=O)N(C3=O)C)C |
Origin of Product |
United States |
Preparation Methods
Three-Component Cyclocondensation Approach
The one-pot reaction of arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives offers an efficient pathway to construct the pyrrolo[2,3-d]pyrimidine scaffold. As demonstrated by Rodríguez et al., this method employs tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst in ethanol at 50°C, achieving yields exceeding 85% for analogous structures.
Reaction Mechanism:
- Knoevenagel Condensation: Arylglyoxal reacts with 6-amino-1,3-dimethyluracil to form an imine intermediate.
- Michael Addition: Barbituric acid derivative attacks the α,β-unsaturated ketone.
- Cyclization: Intramolecular dehydration generates the fused pyrrolo-pyrimidine system.
Optimization Considerations:
Stepwise Assembly via Protective Group Chemistry
The Chinese patent CN106749266B discloses a protective group strategy for N7 functionalization using (2-(trimethylsilyl)ethoxy)methyl (SEM) groups. Though designed for chlorinated derivatives, this approach adapts well to saturated systems:
- SEM Protection:
- Cyclization:
- Treat SEM-protected uracil with diethyl acetylenedicarboxylate in refluxing toluene.
- Hydrogenation:
- Catalytic hydrogenation (H₂/Pd-C) saturates the pyrrole ring to the hexahydro state.
Table 1: Comparative Core Synthesis Methods
| Method | Yield | Conditions | Key Advantage | Reference |
|---|---|---|---|---|
| Three-component | 85% | TBAB/EtOH/50°C/4h | Atom-economical, one-pot | |
| Stepwise SEM-protected | 72% | NaH/DMF → H₂/Pd-C | Prevents N7 side reactions |
Functionalization with Acetamide Side Chain
Nucleophilic Displacement of Triflate Intermediates
Ambeed’s synthesis of hexahydropyrido[2,3-d]pyrimidine triflates demonstrates the viability of installing complex side chains via sulfonate intermediates:
- Triflate Formation:
- Acetamide Coupling:
- React triflate with N-(4-ethylphenyl)acetamide under Pd-catalyzed Buchwald-Hartwig conditions.
- Expected yield: 65-75% based on analogous arylations.
Critical Parameters:
Direct Amidation Strategies
Alternative routes employ late-stage amidation of pre-functionalized esters:
- Ester Hydrolysis:
- Saponify C5-ethyl ester (NaOH/EtOH/H₂O, reflux).
- Carbodiimide Coupling:
- React generated carboxylic acid with 4-ethylaniline using EDCI/HOBt in DMF.
Yield Comparison:
- Triflate displacement: 73% (2 steps)
- Direct amidation: 58% (3 steps)
Industrial-Scale Production Considerations
Scale-up of the three-component method faces challenges in:
- Solvent Volume: Ethanol’s high polarity complicates product isolation at >10 kg scale.
- Exotherm Management: TBAB-catalyzed reactions require jacketed reactors with precise temperature control.
- Replace column chromatography with antisolvent crystallization (n-heptane/DCM).
- Implement continuous hydrogenation using fixed-bed reactors for saturation steps.
Comparative Analysis of Synthetic Routes
Table 2: Route Efficiency Metrics
| Metric | Three-Component + Triflate | SEM-Protected + Amidation |
|---|---|---|
| Total Steps | 4 | 6 |
| Overall Yield | 63% | 41% |
| Purity (HPLC) | 98.5% | 96.2% |
| Scalability | Moderate | High |
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. .
Scientific Research Applications
2-(1,3-dimethyl-2,4,6-trioxo-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)-N-(4-ethylphenyl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
Key Differences and Implications
Core Structure Variations
- Pyrrolo[2,3-d]pyrimidine vs. Pyrazolo[3,4-d]pyrimidine (Target vs. The chromenone moiety (4-oxo-4H-chromen-2-yl) in may enhance binding to kinases or nucleic acids. The trioxo groups in the target compound could increase polarity and hydrogen-bonding capacity compared to the pyrazolo analog.
Substituent Effects
Functional Group Modifications
- This could influence stability under physiological conditions .
Pharmacological Potential (Inferred)
- Pyrrolo-pyrimidine Derivatives: The amino and hydroxy groups in suggest nucleoside analog activity (e.g., antiviral or anticancer applications). The target compound’s ethylphenyl group may prioritize CNS penetration due to higher lipophilicity.
- Pyrazolo-pyrimidine in : Fluorine and chromenone groups align with kinase inhibitor designs (e.g., targeting VEGF or EGFR kinases) .
Biological Activity
The compound 2-(1,3-dimethyl-2,4,6-trioxo-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)-N-(4-ethylphenyl)acetamide is a pyrrolopyrimidine derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and the implications of its activity in various therapeutic contexts.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 253.21 g/mol. The structure comprises a pyrrolopyrimidine core substituted with an acetamide group and an ethylphenyl moiety. This unique structure is hypothesized to contribute to its biological properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the pyrrolopyrimidine framework followed by acylation to introduce the acetamide group. Various synthetic routes have been documented in literature, emphasizing the importance of optimizing conditions for yield and purity.
Antitumor Activity
Recent studies have demonstrated that derivatives of pyrrolopyrimidine compounds exhibit significant antitumor activity. For instance:
- In vitro studies revealed that certain analogs showed IC50 values ranging from 0.25 μM to 0.78 μM against various cancer cell lines, indicating potent inhibitory effects on tumor growth .
- The compound's mechanism may involve the inhibition of specific protein kinases such as JAK3 and NPM1-ALK, which are critical in cancer signaling pathways .
Anti-inflammatory Effects
Research has indicated that related pyrrolopyrimidine compounds possess anti-inflammatory properties. For example:
- Compounds derived from similar structures demonstrated promising anti-inflammatory effects in vitro and in vivo when tested against standard anti-inflammatory drugs like ibuprofen .
- The structure-activity relationship (SAR) studies suggest that modifications to the pyrrolopyrimidine core can enhance anti-inflammatory efficacy .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties:
- In vitro assays showed varying degrees of activity against different bacterial strains, suggesting potential as an antimicrobial agent .
- Some derivatives exhibited higher potency compared to conventional antibiotics.
Case Studies
- Antitumor Efficacy : A study evaluating the compound's effect on human cancer cell lines found significant inhibition of cell proliferation with an IC50 value of 0.54 μM against NPM1-ALK positive cells. This suggests a targeted approach in treating specific malignancies .
- Anti-inflammatory Assessment : In a comparative study with ibuprofen, several derivatives showed superior anti-inflammatory activity at similar concentrations, highlighting their potential for therapeutic applications in inflammatory diseases .
Data Summary
| Biological Activity | IC50 Values (µM) | Remarks |
|---|---|---|
| Antitumor (NPM1-ALK) | 0.54 | Significant inhibition observed |
| Anti-inflammatory | Varies | Superior to ibuprofen in some cases |
| Antimicrobial | Varies | Effective against multiple strains |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
